1H-Pyrrolo[2,1-F][1,4,7]dioxazonine
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Overview
Description
1H-Pyrrolo[2,1-F][1,4,7]dioxazonine is a heterocyclic compound with a unique structure that includes a pyrrole ring fused with a dioxazonine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolo[2,1-F][1,4,7]dioxazonine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with a dioxane derivative in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolo[2,1-F][1,4,7]dioxazonine can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols; reactions may require catalysts or specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
1H-Pyrrolo[2,1-F][1,4,7]dioxazonine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials with specific properties
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,1-F][1,4,7]dioxazonine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolo[2,3-b]pyridine: Known for its potent activities against fibroblast growth factor receptors.
Pyrrolopyrazine derivatives: Exhibited various biological activities, including antimicrobial and kinase inhibitory properties
Uniqueness
1H-Pyrrolo[2,1-F][1,4,7]dioxazonine is unique due to its distinct structure, which combines a pyrrole ring with a dioxazonine ring. This structural feature imparts specific chemical and biological properties that differentiate it from other similar compounds .
Properties
CAS No. |
476360-00-6 |
---|---|
Molecular Formula |
C9H9NO2 |
Molecular Weight |
163.17 g/mol |
IUPAC Name |
1H-pyrrolo[2,1-f][1,4,7]dioxazonine |
InChI |
InChI=1S/C9H9NO2/c1-2-9-8-12-7-6-11-5-4-10(9)3-1/h1-7H,8H2 |
InChI Key |
UWLIDKLSXFJZKR-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CN2C=COC=CO1 |
Origin of Product |
United States |
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